molecular formula C19H23NO3 B2689848 Tert-butyl 4-(benzyloxy)benzylcarbamate CAS No. 391668-61-4

Tert-butyl 4-(benzyloxy)benzylcarbamate

Cat. No.: B2689848
CAS No.: 391668-61-4
M. Wt: 313.397
InChI Key: KDTDKFNNEQOZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Benzylamines in Medicinal and Synthetic Chemistry

Substituted benzylamines are a privileged structural motif found in a vast array of biologically active compounds and pharmaceutical agents. acs.org Their presence is critical to the therapeutic effects of drugs targeting a wide range of diseases, including cardiovascular conditions, bacterial infections, and neurological disorders. acs.org In fact, a significant percentage of top-selling drugs contain carbon-nitrogen bonds, highlighting the importance of amine-containing scaffolds like benzylamines. acs.org

The versatility of the benzylamine (B48309) core allows for extensive structural modifications, enabling the fine-tuning of a molecule's pharmacological properties. For instance, substitutions on the aromatic ring or at the benzylic position can significantly influence a compound's binding affinity to its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In synthetic chemistry, benzylamines are valuable precursors and intermediates. The amino group can be readily derivatized, and the benzyl (B1604629) group itself can be cleaved under specific conditions, making it a useful temporary protecting group for amines. wikipedia.org The synthesis of substituted benzylamines is an active area of research, with methods such as reductive amination of benzaldehyde (B42025) derivatives being commonly employed. nih.gov

Strategic Utility of Carbamate (B1207046) and Benzyl Ether Moieties in Protecting Group Chemistry and Synthetic Design

In the multi-step synthesis of complex organic molecules, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions of sensitive functional groups. organic-chemistry.org Tert-butyl 4-(benzyloxy)benzylcarbamate strategically employs two of the most common and robust protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) group for the amine and the benzyl (Bn) ether for the hydroxyl group.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. fishersci.co.ukmasterorganicchemistry.com It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for selective deprotection without affecting other acid-labile groups if the conditions are carefully controlled. fishersci.co.ukmasterorganicchemistry.com This orthogonality is a key feature in complex synthetic sequences. organic-chemistry.org The Boc group transforms the nucleophilic and basic amine into a non-nucleophilic carbamate, thus preventing it from reacting with electrophiles. organic-chemistry.orgmasterorganicchemistry.com

The benzyl (Bn) ether is a common protecting group for alcohols and phenols. organic-chemistry.org It is typically introduced via a Williamson ether synthesis. organic-chemistry.org Benzyl ethers are stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents. uwindsor.caresearchgate.net A key advantage of the benzyl ether is its removal by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a mild method that often leaves other functional groups, including many other protecting groups, untouched. organic-chemistry.orgjk-sci.com This allows for selective deprotection of the hydroxyl group in the presence of a Boc-protected amine.

The combination of both Boc and benzyl ether protecting groups in a single molecule, as seen in this compound, provides a powerful tool for synthetic chemists, enabling a high degree of control over the reactivity of the molecule.

Historical Development and Significance of the N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine Scaffold as a Versatile Intermediate

The development and use of N-(tert-butoxycarbonyl)-4-(benzyloxy)benzylamine as a synthetic intermediate are intrinsically linked to the evolution of protecting group chemistry in organic synthesis. While a specific historical timeline for this particular compound is not extensively documented, its emergence can be contextualized within the broader adoption of Boc and benzyl protecting groups from the mid-20th century onwards. The pioneering work on peptide synthesis, in particular, established the utility of carbamates like Boc for the temporary protection of amino groups. chem-station.com

The significance of the N-(tert-butoxycarbonyl)-4-(benzyloxy)benzylamine scaffold lies in its role as a versatile building block. It provides a pre-functionalized aromatic ring with orthogonally protected amine and hydroxyl groups. This allows for a variety of synthetic manipulations, such as electrophilic aromatic substitution on the phenyl ring or modification of a substituent at a different position, before the sequential or simultaneous deprotection of the amine and hydroxyl functionalities. For example, it has been utilized in the synthesis of inhibitors of the mycobacterial acetyltransferase Eis, which is involved in antibiotic resistance in tuberculosis. nih.gov Its application extends to the preparation of more complex molecules where a substituted 4-aminomethylphenol moiety is required. nih.gov The commercial availability of this compound further underscores its utility and importance as a ready-to-use intermediate in both academic and industrial research. sigmaaldrich.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C19H23NO3
Molecular Weight 313.39 g/mol
Appearance White to off-white solid
CAS Number 391668-61-4

Table 2: Protecting Group Characteristics

Protecting GroupMoiety ProtectedCommon Reagents for IntroductionStabilityCommon Reagents for Cleavage
tert-Butoxycarbonyl (Boc) AmineDi-tert-butyl dicarbonate (B1257347) (Boc2O)Basic conditions, nucleophiles, hydrogenationStrong acids (e.g., TFA, HCl)
Benzyl (Bn) HydroxylBenzyl bromide (BnBr), Benzyl chloride (BnCl)Acidic and basic conditions, many oxidizing/reducing agentsCatalytic hydrogenolysis (e.g., H2, Pd/C)

Properties

IUPAC Name

tert-butyl N-[(4-phenylmethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-13-15-9-11-17(12-10-15)22-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTDKFNNEQOZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity, Transformations, and Derivatization of N Tert Butoxycarbonyl 4 Benzyloxy Benzylamine

Selective Cleavage of the N-(tert-Butoxycarbonyl) Protecting Group

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.

The deprotection of the N-Boc group proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046), which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the solvent or a nucleophilic species present in the reaction mixture.

Common acidic reagents employed for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Table 1: Common Conditions for Acid-Catalyzed N-Boc Deprotection

Reagent(s)Solvent(s)Typical Conditions
Trifluoroacetic acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, room temperature
Hydrochloric acid (HCl)Dioxane, Methanol, or Ethyl Acetate4 M HCl in dioxane, room temperature
Sulfuric acid (H₂SO₄)Dichloromethane (DCM)Catalytic to stoichiometric amounts
Methanesulfonic acidtert-Butyl acetate/DCMSelective for N-Boc in the presence of tert-butyl esters

In the synthesis of complex molecules containing multiple protecting groups, orthogonal deprotection strategies are paramount. The Boc group, being acid-labile, is orthogonal to protecting groups that are cleaved under different conditions, such as the benzyl (B1604629) ether group, which is susceptible to hydrogenolysis. This orthogonality allows for the selective removal of the Boc group in the presence of a benzyl ether, a critical step in many synthetic sequences.

For instance, treatment of N-(tert-butoxycarbonyl)-4-(benzyloxy)benzylamine with an acid like TFA will selectively cleave the Boc group, yielding 4-(benzyloxy)benzylamine, while leaving the benzyl ether intact. This selective deprotection is a cornerstone of modern peptide synthesis and the assembly of complex natural products.

Hydrogenolytic Cleavage of the Benzyl Ether Moiety

The benzyl ether is a common protecting group for hydroxyl functionalities and is prized for its stability under a wide range of acidic and basic conditions. Its removal is most effectively achieved through catalytic hydrogenation.

The hydrogenolytic cleavage of a benzyl ether involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds on the surface of the catalyst where the benzyl C-O bond is reductively cleaved to yield the corresponding alcohol and toluene.

The reaction kinetics are influenced by several factors, including the catalyst loading, hydrogen pressure, solvent, and temperature. The reaction is typically carried out under an atmosphere of hydrogen gas, often at elevated pressures to increase the reaction rate.

Table 2: Typical Conditions for Hydrogenolytic Cleavage of Benzyl Ethers

CatalystHydrogen SourceSolvent(s)Typical Conditions
10% Palladium on Carbon (Pd/C)H₂ gas (1-50 atm)Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF)Room temperature to 50 °C
20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)H₂ gas (1-50 atm)Methanol, Ethanol, Ethyl AcetateRoom temperature
Ammonium formate10% Palladium on Carbon (Pd/C)Methanol, EthanolRoom temperature (transfer hydrogenation)

A significant challenge in organic synthesis is the selective deprotection of a benzyl ether in the presence of other functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some other protecting groups. The chemoselectivity of the hydrogenolysis can often be controlled by careful selection of the catalyst and reaction conditions.

For instance, while standard Pd/C is highly active and may reduce multiple functional groups, other catalysts or conditions can offer greater selectivity. In the context of N-(tert-butoxycarbonyl)-4-(benzyloxy)benzylamine, the benzyl ether can be cleaved by hydrogenolysis while the Boc group remains intact, demonstrating the orthogonality of these two protecting groups. This allows for the synthesis of tert-butyl 4-hydroxybenzylcarbamate.

Functionalization of the Aromatic Ring System

The aromatic rings of N-(tert-butoxycarbonyl)-4-(benzyloxy)benzylamine are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.

In the case of the phenyl ring bearing the benzyloxy group, the benzyloxy group is an ortho, para-directing and activating substituent due to the resonance donation of the oxygen lone pairs. The other aromatic ring, attached to the carbamate-protected nitrogen, has a more complex substitution pattern. The -(CH₂NHBoc) group is generally considered to be weakly activating and ortho, para-directing.

Given the electronic nature of these substituents, electrophilic aromatic substitution is expected to occur preferentially on the more activated ring, which is the one bearing the benzyloxy group. The substitution would be directed to the positions ortho and para to the benzyloxy group. However, the para position is already substituted, so substitution would be expected to occur at the ortho positions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the positions ortho to the benzyloxy group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom at the ortho positions to the benzyloxy group.

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, at the ortho positions to the benzyloxy group.

It is important to note that the specific reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions, such as cleavage of the protecting groups.

Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

The two aromatic rings in tert-butyl 4-(benzyloxy)benzylcarbamate exhibit different reactivities towards electrophilic aromatic substitution (EAS). The reactivity and orientation of substitution are dictated by the nature of the substituents on each ring. rsc.orgbioorganic-chemistry.com

Ring A (para-substituted benzylamine (B48309) moiety): This ring is substituted with a benzyloxy group (-OCH₂Ph) and a methylene (B1212753) carbamate group (-CH₂NHBoc). The benzyloxy group is an activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atom. The -CH₂NHBoc group is also considered weakly activating and ortho, para-directing. Given that the para position is already substituted, electrophilic attack is directed to the ortho positions relative to the benzyloxy group.

Ring B (benzyloxy moiety): This is a monosubstituted benzene (B151609) ring attached to an ether oxygen. The -OCH₂- group makes it part of a benzyl ether. This ether linkage activates the ring, directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially on the more activated ring. bioorganic-chemistry.com The specific regioselectivity would depend on the reaction conditions and the steric hindrance of the incoming electrophile.

Ring Substituents Expected Directing Effect Predicted Reactivity
A -OCH₂Ph, -CH₂NHBocOrtho, Para-directing (Activating)High
B -OCH₂- (from benzyl ether)Ortho, Para-directing (Activating)Moderate to High

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Aryl Halide Precursors

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org While this compound itself is not a typical substrate for these reactions, its halogenated precursors are. Aryl halides are common starting materials for Suzuki-Miyaura and Heck couplings. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: An aryl bromide or iodide precursor of the target molecule could be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govsci-hub.se This reaction would be used to introduce new aryl or vinyl substituents onto either of the aromatic rings. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov A halogenated precursor of this compound could undergo a Heck reaction to introduce an alkenyl substituent onto one of the aromatic rings. The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and would need to be optimized for specific substrates. rsc.org

Reaction Coupling Partner Catalyst (Typical) Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(0) complexC(sp²)-C(sp²) or C(sp²)-C(sp²)
Heck AlkenePd(0) complexC(sp²)-C(sp²)

Reactions Involving the Benzylic Methylene Group and Stereochemistry

The benzylic methylene group (-CH₂-) is a site of potential reactivity, although it is generally less reactive than other positions in the molecule under standard conditions.

Stereoselective Alkylation and Substitution Reactions at the Benzylic Position

Direct functionalization of the benzylic C-H bond is challenging but can be achieved under specific conditions, often involving deprotonation to form a benzylic anion followed by reaction with an electrophile. The acidity of the benzylic protons is enhanced by the adjacent aromatic ring. Stereoselective alkylation or substitution would require the use of chiral reagents, catalysts, or auxiliaries to control the formation of a new stereocenter at the benzylic position. While methods for asymmetric synthesis of chiral amines are well-developed, specific examples of stereoselective alkylation on this compound are not readily found in the literature.

Transformations Leading to Chiral Benzylamine Derivatives

The synthesis of chiral benzylamine derivatives is of significant interest in medicinal chemistry. acs.org Starting from a prochiral precursor, asymmetric transformations can introduce chirality at the benzylic carbon. For example, asymmetric reduction of a corresponding imine or ketone precursor could yield a chiral benzylamine. Alternatively, enzymatic resolutions or asymmetric hydroamination of a corresponding styrene (B11656) derivative could be employed. These methods, while general for the synthesis of chiral benzylamines, have not been specifically documented for the direct transformation of this compound.

Derivatization to Other Carbamate Linkages and Amide Bonds

The Boc-carbamate group is primarily a protecting group for the amine functionality. Its removal unmasks the primary amine, which can then be derivatized to form a variety of other functional groups, including different carbamates, ureas, and amides. rsc.orgnih.gov

The deprotection of the tert-butoxycarbonyl (Boc) group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine, 4-(benzyloxy)benzylamine. nih.gov This amine is a versatile intermediate for further functionalization.

Formation of Other Carbamates: The resulting 4-(benzyloxy)benzylamine can react with various chloroformates (e.g., ethyl chloroformate, benzyl chloroformate) in the presence of a base to yield different carbamate esters.

Amide Bond Formation: The primary amine can be acylated to form amides. This is commonly achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Urea Synthesis: Reaction of 4-(benzyloxy)benzylamine with isocyanates provides a direct route to N,N'-disubstituted ureas. Alternatively, reaction with reagents like 4-nitrophenyl chloroformate followed by treatment with another amine can also yield ureas. bioorganic-chemistry.com

Starting Material Reagent(s) Product Functional Group
4-(Benzyloxy)benzylamineR-OCOCl, BaseCarbamate
4-(Benzyloxy)benzylamineR-COCl or R-COOH, Coupling agentsAmide
4-(Benzyloxy)benzylamineR-NCOUrea

Advanced Spectroscopic and Mechanistic Investigations of N Tert Butoxycarbonyl 4 Benzyloxy Benzylamine and Its Transformations

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of Tert-butyl 4-(benzyloxy)benzylcarbamate. It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition, thereby confirming its chemical formula (C₁₉H₂₃NO₃). This level of precision is crucial for distinguishing the compound from isomers or isobaric impurities in a sample and serves as a primary method for structural verification.

In the context of reaction monitoring, HRMS enables the precise tracking of reactants, intermediates, and products in a complex mixture without the need for extensive purification. By analyzing aliquots from a reaction over time, the consumption of the starting material and the formation of the desired product can be quantified based on the signal intensity of their respective exact masses.

The fragmentation of this compound under ionization, typically electrospray ionization (ESI) or electron impact (EI), provides significant structural information. The tert-butoxycarbonyl (Boc) group exhibits a highly characteristic fragmentation pattern. Following protonation, the molecule readily undergoes a two-step dissociation. The initial and kinetically favored step is the loss of isobutylene (B52900) (C₄H₈, 56 Da) via a six-membered transition state, resulting in a carbamic acid intermediate. nd.edu This is swiftly followed by the loss of carbon dioxide (CO₂, 44 Da), leading to a total neutral loss of 100 Da. nd.edursc.org

Other significant fragmentation pathways include:

Benzylic Cleavage: Scission of the C-O bond in the benzyloxy group can generate a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.

Boc Group Fragmentation: Formation of a tert-butyl cation (C₄H₉⁺) at m/z 57 is also commonly observed. rsc.org

Table 1: Common Mass Spectrometry Fragments of this compound.
Fragment IonProposed Structurem/z (monoisotopic)Description
[M+H]⁺C₁₉H₂₄NO₃⁺314.1751Protonated molecular ion
[M-C₄H₈+H]⁺C₁₅H₁₆NO₃⁺258.1125Loss of isobutylene
[M-C₅H₈O₂+H]⁺C₁₄H₁₆NO⁺214.1226Loss of isobutylene and CO₂
[C₇H₇]⁺C₇H₇⁺91.0542Benzyl cation
[C₄H₉]⁺C₄H₉⁺57.0704tert-Butyl cation

To provide definitive mechanistic evidence for these pathways, isotopic labeling studies can be employed. nd.edu By synthesizing the molecule with stable isotopes at specific positions, the fate of atoms during fragmentation can be traced. For example:

¹³C Labeling: Incorporating a ¹³C atom at the carbonyl position of the carbamate (B1207046) would result in the neutral loss of ¹³CO₂ (45 Da) instead of CO₂ (44 Da), confirming the origin of the carbon dioxide.

²H (Deuterium) Labeling: Replacing the nine protons of the tert-butyl group with deuterium (B1214612) would increase the mass of the isobutylene lost by 8 Da (C₄H₁D₈) and the tert-butyl cation by 9 Da ([C₄D₉]⁺), verifying the fragmentation of this moiety.

The high resolving power and mass accuracy of HRMS make it ideal for analyzing this compound within complex reaction mixtures. It can selectively detect the compound and its transformation products based on their unique exact masses, even in the presence of excess reagents, solvents, and byproducts. This capability is invaluable for optimizing reaction conditions and for high-throughput screening.

As a chemical tool, this compound could be used in biological systems, and HRMS would be the primary technique for identifying its potential metabolites. acs.org Biotransformations such as hydroxylation (+15.9949 Da), debenzylation (-90.0419 Da), or hydrolysis of the carbamate group would result in products with predictable mass shifts. HRMS coupled with liquid chromatography (LC-MS) allows for the separation and identification of these metabolites from a biological matrix, providing insights into the compound's metabolic fate. nd.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful technique for the complete structural characterization of this compound in solution. It provides detailed information about the carbon skeleton, proton environments, and the connectivity between atoms.

While 1D ¹H and ¹³C NMR provide initial data, 2D NMR experiments are essential for unambiguous assignment of all signals, especially for the aromatic protons and carbons. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity within the two aromatic rings, for example, identifying adjacent protons (e.g., H-2' to H-3') on the benzyloxy phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu It allows for the definitive assignment of each protonated carbon atom, such as the methylene (B1212753) bridge (-CH₂-) and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for assembling the molecular structure. columbia.edu Key HMBC correlations would include the signal from the methylene protons (at ~4.2 ppm) to the carbamate carbonyl carbon (~156 ppm) and to the quaternary carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For instance, a NOESY correlation between the methylene bridge protons and the ortho-protons of the benzyl ring would confirm their spatial proximity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃).
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
-C(CH₃)₃~1.47 (s, 9H)~28.4-C(CH₃)₃, C=O
-C(CH₃)₃-~79.5-C(CH₃)₃
C=O-~156.0-NH-, -CH₂-
-NH-~4.9 (br s, 1H)--CH₂-, C=O
-CH₂-~4.25 (d, 2H)~44.5C-1, C-2/6, C=O
C-1-~131.5-CH₂-, H-2/6
C-2/6~7.25 (d, 2H)~128.9-CH₂-, H-3/5
C-3/5~6.92 (d, 2H)~115.0H-2/6, -OCH₂-
C-4-~158.2H-3/5, -OCH₂-
-OCH₂-~5.05 (s, 2H)~70.0C-4, C-1'
C-1'-~137.0-OCH₂-, H-2'/6'
C-2'/6'~7.42 (d, 2H)~127.5-OCH₂-, H-3'/5'
C-3'/5'~7.36 (t, 2H)~128.6H-2'/6', H-4'
C-4'~7.30 (t, 1H)~128.0H-3'/5'

The carbamate group exhibits restricted rotation around the C(O)-N bond due to its partial double bond character. This can lead to the existence of syn and anti rotamers (rotational isomers). At room temperature, the rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, this rotation can be slowed down, a phenomenon studied by dynamic NMR (DNMR). nd.edu

In a variable-temperature (VT) NMR experiment, as the sample is cooled, the single peaks corresponding to atoms near the rotating bond (e.g., the tert-butyl group) will broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and finally resolve into two distinct sets of signals at lower temperatures, corresponding to the two rotamers. nd.eduresearchgate.net By analyzing the line shapes and the coalescence temperature, the energy barrier (ΔG‡) for this rotational process can be calculated, which is typically in the range of 10-16 kcal/mol for carbamates. nd.eduacs.org These studies provide fundamental insights into the molecule's flexibility and conformational preferences.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

For this compound, the IR spectrum is dominated by several key absorption bands. The most prominent are the N-H stretch of the secondary carbamate, typically appearing as a sharp band around 3350 cm⁻¹, and the strong C=O (carbonyl) stretching vibration, which is characteristic of the carbamate group and appears around 1700-1680 cm⁻¹. Other significant vibrations include the C-O stretches of the carbamate and ether linkages, and the C-H stretches and C=C bends of the aromatic rings.

Table 3: Characteristic IR and Raman Vibrational Frequencies.
Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
N-H (Carbamate)Stretching~3350~3350Medium (IR), Weak (Raman)
C-H (Aromatic)Stretching3100-30003100-3000Medium
C-H (Aliphatic)Stretching3000-28503000-2850Strong
C=O (Carbamate)Stretching1700-16801700-1680Very Strong (IR), Weak (Raman)
C=C (Aromatic)Stretching1600, 15001600, 1500Medium (IR), Strong (Raman)
N-HBending~1530~1530Medium
C-O (Ether & Carbamate)Stretching1250-10501250-1050Strong

These spectroscopic techniques are highly effective for monitoring reaction progress in real-time, often using an in-line probe (e.g., ReactIR). scribd.comrsc.org For example, during the synthesis of the title compound, the reaction could be monitored by observing the disappearance of the primary amine stretches of the starting material and the appearance of the characteristic carbamate C=O stretch of the product. Conversely, during an acid-catalyzed deprotection reaction, the progress can be tracked by the disappearance of the ~1700 cm⁻¹ carbamate peak and the emergence of signals corresponding to the newly formed primary amine. acs.org

Table of Mentioned Compounds

Compound NameSynonym(s)Chemical Formula
This compoundN-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamineC₁₉H₂₃NO₃

Mechanistic Studies of Synthetic Pathways and Transformations Utilizing Spectroscopic Data

Identification and Characterization of Reaction Intermediates and Transition States

The transformation of N-(tert-butoxycarbonyl)-4-(benzyloxy)benzylamine, particularly during deprotection reactions, proceeds through a series of transient species, including key intermediates and transition states. While direct spectroscopic observation of these fleeting structures for this specific molecule is challenging and not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on analogous N-Boc protected benzylamines and general principles of carbamate chemistry. Computational studies and kinetic analyses of similar systems provide a framework for understanding the intermediates and transition states involved.

The primary transformation of interest is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This can be initiated thermally or under acidic conditions, and the nature of the intermediates and transition states differs accordingly.

Thermal Deprotection:

In the absence of strong acid, the thermolysis of mono-substituted N-Boc carbamates is proposed to proceed through a unimolecular elimination reaction. This pathway involves a four-membered cyclic transition state . In this transition state, the hydrogen atom on the nitrogen is transferred to the oxygen of the tert-butoxy (B1229062) group, leading to the concerted cleavage of the C-O bond.

This process results in the formation of three initial products:

4-(Benzyloxy)benzyl isocyanate

Isobutene

Carbon dioxide

The isocyanate is a highly reactive intermediate. In the presence of nucleophiles, such as water or alcohols, it will readily react to form a carbamic acid or a urethane, respectively. The carbamic acid intermediate is unstable and rapidly decarboxylates to yield the final product, 4-(benzyloxy)benzylamine.

A combination of computational modeling, statistical analysis, and kinetic model fitting for a range of N-Boc protected compounds supports a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene, which is then followed by a rapid decarboxylation. acs.orgresearchgate.net A significant correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction. acs.org

Table 1: Postulated Intermediates and Transition States in Thermal Deprotection

SpeciesTypeDescription
Four-membered cyclic structureTransition StateA concerted arrangement involving the transfer of the N-H proton to the tert-butoxy oxygen, leading to the fragmentation of the molecule.
4-(Benzyloxy)benzyl isocyanateIntermediateA highly electrophilic species formed immediately after the initial fragmentation. It is a key intermediate that dictates subsequent product formation.
Carbamic acid derivativeIntermediateFormed upon the reaction of the isocyanate intermediate with water. This species is highly unstable and prone to rapid decarboxylation.

Acid-Catalyzed Deprotection:

Under acidic conditions, the mechanism of N-Boc deprotection is significantly different. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group.

The key step is the departure of the tert-butyl group as a stable tert-butyl cation . This results in the formation of a carbamic acid intermediate . As with the thermal pathway, this carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the protonated amine, which is then neutralized during workup to give 4-(benzyloxy)benzylamine.

Kinetic studies on the acid-catalyzed deprotection of similar N-Boc compounds have suggested a mechanism involving the general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate.

Table 2: Postulated Intermediates and Transition States in Acid-Catalyzed Deprotection

SpeciesTypeDescription
Protonated N-Boc-4-(benzyloxy)benzylamineIntermediateFormed by the reversible protonation of the carbamate carbonyl oxygen by an acid catalyst.
Carbamic acid derivativeIntermediateGenerated after the cleavage of the tert-butyl group. This intermediate is short-lived and quickly decarboxylates.
tert-Butyl cationIntermediateA stable carbocation formed as a leaving group. It can be trapped by nucleophiles or eliminate a proton to form isobutene.

While direct spectroscopic data for the intermediates of this compound is scarce, the mechanistic pathways outlined above are well-established for the deprotection of N-Boc amines and provide a robust model for understanding its transformations. Further dedicated computational and in-situ spectroscopic studies on this specific molecule would be necessary to definitively characterize the energies and structures of its transition states and intermediates.

Theoretical and Computational Studies of N Tert Butoxycarbonyl 4 Benzyloxy Benzylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules like N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine. These computational methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. nih.gov It offers a favorable balance between computational cost and accuracy, making it a standard tool for routine calculations on medium- to large-sized molecules.

For N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-31G(d,p), are employed to perform geometry optimization. epstem.netresearchgate.net This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. While experimental data for the title compound is not available, comparisons with similar structures show that DFT calculations can predict bond lengths and angles with good accuracy, although slight deviations are expected as calculations typically model the molecule in the gas phase, whereas experimental data like X-ray crystallography is from the solid state. nih.govresearchgate.net

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties:

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the appearance of an IR spectrum. These theoretical frequencies are often scaled by a specific factor to correct for approximations in the method and to improve agreement with experimental spectra. epstem.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. epstem.net

Electronic Properties: DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. nih.gov

Table 1: Representative Applications of DFT in Molecular Property Prediction.
PropertyDFT Method/Basis SetApplication and Expected Outcome for N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine
Geometry OptimizationB3LYP/6-31G(d,p)Determination of equilibrium bond lengths, bond angles, and dihedral angles to define the molecule's 3D structure. researchgate.net
Vibrational FrequenciesB3LYP/6-31G(d,p)Prediction of IR spectral peaks corresponding to functional groups (e.g., C=O stretch of carbamate (B1207046), N-H stretch, C-O ether stretch). epstem.net
NMR Chemical ShiftsGIAO/B3LYP/6-31G(d,p)Calculation of 1H and 13C NMR shifts to aid in spectral assignment. epstem.net
Frontier Molecular OrbitalsB3LYP/LanL2DZCalculation of HOMO-LUMO energies to evaluate chemical reactivity and kinetic stability. nih.gov

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy, especially for electronic energies.

For a molecule like N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, high-accuracy ab initio calculations would be particularly useful for:

Benchmarking DFT results: Comparing energies and properties calculated with methods like CCSD(T) against those from various DFT functionals can validate the choice of DFT method for larger, more complex studies.

Calculating reaction energies and barriers: High-accuracy single-point energy calculations on geometries optimized with DFT can provide more reliable thermochemical data for reaction modeling.

Investigating weak interactions: Methods that properly account for electron correlation, like MP2 and CCSD(T), are essential for accurately describing non-covalent interactions that govern the molecule's conformation. comporgchem.com

While a full geometry optimization using high-level ab initio methods might be computationally expensive, a common strategy is to optimize the structure at a less expensive level (like DFT) and then perform a single-point energy calculation at a higher level of theory. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine arises from the possible rotations around several single bonds, particularly within the carbamate and benzyl (B1604629) ether moieties. Conformational analysis aims to identify the stable conformations (energetic minima) and the energy barriers between them.

Rotational Barriers and Energetic Minima of Carbamate and Benzyl Ether Groups

The rotation around the central C-N bond of a carbamate is a well-studied phenomenon. nih.gov This bond has partial double-bond character due to resonance, which results in a significant rotational barrier. The barrier for a typical N-alkylcarbamate is approximately 16 kcal/mol. nih.gov This restricted rotation can lead to the existence of distinct syn and anti rotamers that may be observable by NMR spectroscopy at low temperatures. nih.govnd.edu For N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, this rotation would involve the relative orientation of the tert-butoxycarbonyl group and the benzyl group attached to the nitrogen.

Computational methods, such as DFT, can map the potential energy surface (PES) for this rotation. mdpi.com This is achieved by performing a "relaxed scan," where the dihedral angle defining the rotation is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy. The resulting plot of energy versus dihedral angle reveals the low-energy conformations and the transition states (energy maxima) that represent the rotational barriers.

Similarly, the flexibility of the benzyl ether group arises from rotation around the C-O and C-C single bonds. The barriers for these rotations are generally lower than that of the carbamate C-N bond. Computational scans of the relevant dihedral angles would identify the preferred orientations of the benzyl group relative to the rest of the molecule.

Table 2: Typical Rotational Barriers for Relevant Functional Groups.
Functional GroupBond of RotationTypical Rotational Barrier (kcal/mol)Notes
N-Alkyl CarbamateC(carbonyl)-N~16High barrier due to partial double-bond character. nih.gov
N-Phenyl CarbamateC(carbonyl)-N~12.5Barrier is lowered by conjugation with the phenyl ring. nih.gov
BiphenylAryl-Aryl~1.8-2.1Serves as a reference for rotation around single bonds connecting sp²-hybridized carbons. comporgchem.com

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) Governing Conformation

The relative stability of different conformations is governed by a delicate balance of intramolecular interactions. In N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, several key interactions are expected:

Steric Effects: The bulky tert-butyl group imposes significant steric hindrance, influencing the rotational preferences around the adjacent C-O and C-N bonds. The molecule will adopt conformations that minimize steric clashes between this group and the aromatic rings.

Hydrogen Bonding: While there are no classic intramolecular hydrogen bonds in the molecule itself, the N-H group can act as a hydrogen bond donor, and the carbonyl and ether oxygens can act as acceptors. In related crystal structures, intermolecular N-H···O=C hydrogen bonds are common, often dictating the packing in the solid state. nih.govresearchgate.net

C-H···π Interactions: These are weak, non-covalent interactions where a C-H bond points towards the face of an aromatic ring. Studies on benzyl carbamate have shown that C-H···π interactions play a significant role in its crystal packing and are comparable in energy to hydrogen bonding. nih.govresearchgate.net In N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, such interactions could occur between C-H bonds of the benzyl or tert-butyl groups and the electron-rich π systems of the two phenyl rings, helping to stabilize specific folded conformations.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and understanding the role of catalysts. For N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, this could involve studying its synthesis, decomposition, or reactions involving its functional groups.

Furthermore, the benzyl ether group is a common protecting group in organic synthesis, and its cleavage is a key reaction. Computational modeling could investigate different deprotection mechanisms, such as acid-catalyzed hydrolysis or hydrogenolysis. By mapping the reaction pathways, researchers can understand the factors that control selectivity and efficiency. For example, studies on the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) have shown how computational insights can help understand complex reaction cascades and the formation of byproducts. mdpi.comnih.gov

Modeling these reactions would typically involve:

Locating the transition state structure for the proposed elementary step.

Verifying the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

Calculating the activation barrier as the energy difference between the transition state and the reactants.

Tracing the Intrinsic Reaction Coordinate (IRC) to ensure the transition state connects the desired reactants and products.

Through these computational approaches, a comprehensive theoretical understanding of the structure, properties, and reactivity of N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine can be achieved.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Bond Transformations

A key application of computational chemistry is the elucidation of reaction mechanisms, which involves mapping the potential energy surface (PES) that governs a chemical transformation. Central to this is the identification of transition states (TS), which are first-order saddle points on the PES, representing the highest energy barrier along the reaction pathway. For Tert-butyl 4-(benzyloxy)benzylcarbamate, important bond transformations include the cleavage of the carbamate group (N-Boc deprotection) and rotation around key single bonds.

N-Boc Deprotection: The acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group is a fundamental reaction. total-synthesis.com Computational methods, particularly density functional theory (DFT), are employed to model this process. The mechanism involves the initial protonation of one of the carbamate's oxygen atoms, followed by the fragmentation of the molecule. total-synthesis.com This fragmentation leads to the formation of a stable tertiary carbocation (tert-butyl cation), isobutene, carbon dioxide, and the free amine. total-synthesis.com

Transition state localization for this reaction would involve calculating the geometry of the high-energy intermediate state. This is typically achieved using algorithms that search for a saddle point on the PES. Once a candidate TS is found, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the C-O bond being broken).

Following the localization of the TS, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed picture of the geometric and electronic changes occurring throughout the transformation. For the hydrolysis of carbamates, quantum mechanics/molecular mechanics (QM/MM) approaches have been used to model the reaction in an enzymatic environment, identifying key bond-breaking and bond-forming events along the reaction coordinate. nih.gov

C-N Bond Rotation: Another significant bond transformation is the rotation around the C-N bond of the carbamate group. This rotation is hindered due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon leads to the existence of syn and anti rotamers. The energy barrier for this rotation can be calculated by locating the transition state for the rotation, where the N-aryl ring is perpendicular to the plane of the carbamate. Dynamic NMR studies on related N-aryl carbamates have been complemented by computational models to determine these rotational barriers. nd.edu

Below is a hypothetical data table summarizing typical calculated energy barriers for such transformations, based on literature values for similar carbamate compounds.

TransformationComputational MethodBasis SetCalculated Activation Energy (ΔG‡, kcal/mol)
Acid-Catalyzed N-Boc DeprotectionDFT (B3LYP)6-31G(d)15 - 25
C-N Bond Rotation (syn/anti)DFT (M06-2X)6-311++G(d,p)10 - 18

Note: These values are illustrative and based on typical findings for Boc-protected amines and carbamates. Specific values for this compound would require dedicated calculations.

Solvent Effects on Reactivity and Selectivity using Continuum and Explicit Solvation Models

The solvent environment can dramatically influence the rates and outcomes of chemical reactions. Computational models account for these effects using two primary approaches: continuum (or implicit) and explicit solvation models. wikipedia.orgwikipedia.org

Continuum Solvation Models: These models represent the solvent as a continuous medium with a characteristic dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.org Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnih.gov These methods are computationally efficient and are well-suited for calculating how a solvent's polarity affects the energies of reactants, products, and transition states. wikipedia.org For instance, in the N-Boc deprotection reaction, the transition state is more polar than the reactants. Continuum models would predict that polar solvents stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. researchgate.net Similarly, the barrier to C-N rotation in carbamates has been shown to be solvent-dependent, with the transition state being either more or less polar than the ground state depending on the specific carbamate structure. nih.govacs.org

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules quantum mechanically or with molecular mechanics. wikipedia.org This approach is much more computationally intensive but provides a more detailed and physically realistic picture of the solvent's role, including specific solute-solvent interactions like hydrogen bonding. wikipedia.org For reactions where such specific interactions are crucial, like the hydrolysis of a carbamate where water molecules act as both nucleophile and proton shuttle, an explicit model is often necessary for accurate results. nih.govnih.gov Hybrid models, which treat the first solvation shell explicitly and the bulk solvent with a continuum model, offer a compromise between accuracy and computational cost. wikipedia.orgacs.orgnih.gov Such models have been successfully used to calculate properties like pKa values for amino acids, where specific hydrogen bonds from water molecules are critical. researchgate.net

The following table illustrates how different solvation models could be applied to study this compound.

Studied PropertyModel TypeSpecific ModelRationale
General reactivity in polar vs. non-polar solventsContinuumPCM, SMDComputationally efficient for screening solvent effects on reaction barriers.
Role of protic solvents in deprotectionExplicit / HybridQM/MM, Cluster-ContinuumCaptures specific hydrogen bonding interactions between the carbamate and solvent molecules like water or alcohols.
Conformational equilibrium (syn/anti)ContinuumPCMEvaluates the influence of solvent polarity on the relative stability of different conformers.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Solvation Effects and Conformational Dynamics in Different Solvents

MD simulations are particularly powerful for understanding how a molecule like this compound behaves in a solution. The molecule possesses significant conformational flexibility due to several rotatable bonds: in the benzyl and benzyloxy groups, the connection to the carbamate nitrogen, and within the tert-butyl group.

An MD simulation would typically place one or more solute molecules in a box filled with explicit solvent molecules (e.g., water, chloroform, or methanol). The simulation would then track the positions of all atoms over nanoseconds or microseconds. Analysis of the resulting trajectory can reveal:

Conformational Preferences: The simulation can identify the most stable conformations of the molecule in a given solvent and the timescales for transitions between them. For example, it could show how the aromatic rings orient themselves relative to each other and how this is influenced by the solvent.

Solvation Structure: The radial distribution functions (RDFs) can be calculated from the trajectory to show the probability of finding solvent molecules at a certain distance from different parts of the solute. This reveals the structure of the solvation shells. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen of the carbamate group. nih.gov

Hydrogen Bonding Dynamics: The lifetime and geometry of solute-solvent hydrogen bonds can be analyzed, providing insight into the specific interactions that stabilize the molecule in solution. nih.gov

MD simulations of related molecules, such as benzyl alcohol and benzyl ethers in liquid crystals, have been used to determine their average orientation and dynamics within a structured environment. nih.gov Similar studies on poly(γ-benzyl L-glutamate) in dimethylformamide have explored the conformational behavior of polypeptides with benzylic side chains. acs.org These studies provide a framework for understanding how the benzyloxy group in this compound would interact with and be ordered by different solvent environments.

Interactions with Catalytic Species or Ligands (if relevant to specific applications)

MD simulations can also be used to model the interaction of this compound with other chemical species, such as catalysts or biological receptors. If the molecule were being studied as a potential ligand for a protein, MD simulations could be used to predict its binding mode and estimate the binding free energy.

In the context of catalysis, simulations could model the approach and interaction of a catalytic species with the carbamate or benzyloxy functional groups. For example, the hydrolysis of carbamates can be triggered by the coordination of metal ions. rsc.org An MD simulation could explore the initial steps of this process, showing how a metal ion might coordinate to the carbonyl oxygen and polarize the C-O bond, making it more susceptible to nucleophilic attack. By combining MD with QM/MM methods, the entire catalytic cycle, including bond-breaking and bond-forming events, can be simulated. nih.gov

Future Perspectives and Emerging Research Directions for N Tert Butoxycarbonyl 4 Benzyloxy Benzylamine

Sustainable and Biocatalytic Approaches to its Synthesis and Transformation

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes. For N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources. A key area of development is the adoption of environmentally benign solvent systems. Research has demonstrated efficient N-tert-butoxycarbonylation of various amines using water as a solvent, eliminating the need for volatile organic compounds and often proceeding without a catalyst. semanticscholar.org This water-mediated approach represents a significant step towards a more sustainable synthesis of Boc-protected amines. semanticscholar.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While specific enzymes for the direct synthesis of N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine are still under exploration, the potential is significant. Enzymes such as lipases could be investigated for the selective acylation of the amine, and transaminases are already employed in the synthesis of chiral amines. chimia.ch Future research may focus on discovering or engineering enzymes, such as acyltransferases, that can efficiently catalyze the Boc-protection step, or hydrolases for selective deprotection under neutral pH conditions, thereby avoiding harsh acidic or basic reagents.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

Feature Conventional Synthesis Sustainable/Biocatalytic Approach
Solvent Organic solvents (e.g., Dichloromethane, THF) Water, supercritical CO₂, or solvent-free conditions
Catalyst Chemical catalysts, often requiring a base (e.g., DMAP, Et₃N) Biocatalysts (e.g., enzymes) or catalyst-free systems
Byproducts Stoichiometric amounts of salt byproducts Minimal byproducts, often just water
Conditions Often requires anhydrous conditions and inert atmospheres Mild temperatures and pressures, aqueous environments

| Selectivity | May require multiple protection/deprotection steps | High chemo-, regio-, and stereoselectivity |

Integration into Flow Chemistry Systems for Continuous Production and Scalability

Flow chemistry, or continuous-flow processing, is revolutionizing the synthesis of organic molecules, from laboratory research to industrial production. nbinno.compolimi.it This technology involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. polimi.it The integration of the synthesis of N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine into flow systems offers substantial advantages in terms of safety, efficiency, and scalability. chimia.chumontreal.ca

A multi-step synthesis, such as the reductive amination of 4-(benzyloxy)benzaldehyde followed by in-line Boc-protection, is well-suited for a continuous-flow setup. umontreal.ca Reactants can be pumped and mixed precisely, with reaction parameters like temperature, pressure, and residence time being tightly controlled. umontreal.ca This level of control often leads to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. chimia.chpolimi.it Furthermore, flow systems are readily automated and can be scaled up by extending the operation time or by running multiple reactors in parallel, a concept known as numbering-up. chimia.ch This makes continuous production a highly attractive strategy for meeting industrial demand for this key intermediate. nbinno.com

Table 2: Advantages of Flow Chemistry for Synthesizing N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine

Advantage Description
Enhanced Safety Small reactor volumes minimize the risk associated with exothermic reactions or hazardous reagents. chimia.ch
Improved Efficiency Superior heat and mass transfer lead to faster reactions and higher yields. polimi.it
High Reproducibility Precise control over reaction parameters ensures consistent product quality between runs. umontreal.ca
Scalability Production can be easily scaled by continuous operation without re-optimizing the process. chimia.ch
Automation Fully automated systems allow for unattended operation and data logging.

| Process Intensification | Enables the use of high temperatures and pressures, potentially unlocking novel reaction pathways. polimi.it |

Novel Applications in Materials Science, Nanotechnology, and Supramolecular Chemistry

The unique structure of N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine, featuring aromatic rings and a protected amine, makes it an attractive building block for advanced materials. In materials science, related triarylamine derivatives are of great interest for creating organic photovoltaic materials. mdpi.com For instance, carbamate-protected diarylamines have been used as precursors in Suzuki cross-coupling reactions to synthesize larger conjugated systems that serve as donor building blocks in organic electronics. mdpi.com This suggests a potential pathway for incorporating the 4-(benzyloxy)benzylamine core into novel semiconducting polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and solar cells.

In nanotechnology and supramolecular chemistry, the molecule's capacity for directed, non-covalent interactions (after deprotection) can be exploited. The benzyl (B1604629) and phenyl rings can participate in π-π stacking, while the secondary amine (post-Boc removal) can act as a hydrogen bond donor and acceptor. This functionality allows for the design of self-assembling systems, such as organogels, liquid crystals, or molecular capsules. These supramolecular structures are being investigated for applications in drug delivery, sensing, and catalysis.

Exploration of New Reactivity Modes and Catalytic Systems for Derivatization

The derivatization of N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine is key to unlocking its full potential as a versatile scaffold. Research is focused on exploring new reactivity modes and employing modern catalytic systems to functionalize the molecule at various positions.

Aromatic Ring Functionalization : While the aromatic rings are electron-rich, selective functionalization can be achieved using advanced catalytic methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com This allows for the synthesis of complex biaryl structures or the attachment of diverse functional groups to the phenyl or benzyl rings, assuming appropriately halogenated precursors are used.

Protecting Group Manipulation : The benzyl ether and the tert-butoxycarbonyl (Boc) group offer orthogonal protection. The benzyl group can be selectively removed via catalytic hydrogenation (e.g., using Pd/C and H₂), exposing a phenolic hydroxyl group for further modification. nih.gov The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), freeing the secondary amine for subsequent reactions like acylation or alkylation. nih.gov

Carbamate (B1207046) Reactivity : The carbamate moiety itself can be a site for transformation. N-alkyl-N-benzyloxy carbamates can undergo reactions with various nucleophiles, providing pathways to other functional groups. nih.gov

Table 3: Potential Derivatization Reactions and Catalytic Systems

Reaction Type Target Site Reagents/Catalyst Resulting Functional Group
Debenzylation Benzyl ether H₂, Pd/C Phenol (-OH)
Deprotection Boc-carbamate Trifluoroacetic Acid (TFA) Secondary Amine (-NH)
Suzuki Coupling Aromatic Ring (requires aryl halide) Pd(PPh₃)₄, Boronic Acid, Base Biaryl structure
Acylation Amine (after deprotection) Acyl Chloride, Base Amide

| Reductive Amination | Amine (after deprotection) | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

Role in the Design and Synthesis of Advanced Functional Molecules for Chemical Biology Research

Chemical biology utilizes custom-designed small molecules to probe and manipulate biological systems, providing insights into complex life processes. nih.gov N-(tert-Butoxycarbonyl)-4-(benzyloxy)benzylamine serves as a crucial precursor to the 4-(benzyloxy)benzylamine core, a privileged scaffold in medicinal chemistry and chemical biology.

After deprotection of the Boc group, the resulting amine is a versatile handle for conjugation to other molecular entities. This strategy has been successfully employed to synthesize series of compounds with significant biological activity.

Antimycobacterial Agents : The 4-(benzyloxy)benzylamine moiety has been incorporated into 4-aminoquinoline structures, leading to the discovery of compounds with potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comnih.gov

Metabolic Disease Therapeutics : A 4-benzyloxy-benzylamino chemotype was systematically evolved to develop potent and isoform-selective peroxisome proliferator-activated receptor α (PPARα) agonists, which are being investigated as potential treatments for retinal disorders. nih.gov

The future in this area involves using this building block to construct more sophisticated molecular tools. These could include fluorescent probes, where the 4-(benzyloxy)benzylamine scaffold is attached to a fluorophore to visualize biological targets, or affinity-based probes for identifying protein binding partners. Its role as a foundational piece in combinatorial libraries will continue to accelerate the discovery of new biologically active molecules for therapeutic and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(benzyloxy)benzylcarbamate?

  • Methodology : The compound is typically synthesized via carbamate protection of a benzylamine intermediate. For example:

Step 1 : React 4-(benzyloxy)benzylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dioxane) under basic conditions (e.g., NaHCO₃) at 0°C .

Step 2 : Purify the product via extraction (e.g., diethyl ether) and drying (Na₂SO₄), followed by washing with petroleum ether .

  • Key Considerations : Reaction temperature and stoichiometry (e.g., 1:3 molar ratio of amine to Boc₂O) critically influence yield and purity .

Q. How is this compound characterized after synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks for tert-butyl (δ ~1.3–1.4 ppm), benzyloxy (δ ~4.7–5.0 ppm), and aromatic protons (δ ~7.3–7.5 ppm) confirm structure .
  • HRMS/IR : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₃NO₃: 314.1756), while IR detects carbamate C=O stretches (~1680–1720 cm⁻¹) .
    • Purity Assessment : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column) to verify absence of byproducts .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Stability : The compound is stable at room temperature but sensitive to strong acids/bases and oxidizing agents .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in the dark to prevent hydrolysis or radical degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Case Study : A synthesis of a brominated analog achieved 73% purity by:

  • Extending reaction time to 3 hours at 0°C .
  • Using excess Boc₂O (3.3 g, 15 mmol per 5 mmol amine) to drive the reaction .
    • Contradictions : Lower yields (e.g., 24% in a similar compound ) highlight the need for optimized solvent systems (e.g., THF vs. dioxane) and temperature gradients .

Q. What strategies are effective for introducing diverse functional groups into the benzylcarbamate scaffold?

  • Functionalization Methods :

  • Electrophilic Substitution : Bromination at the benzyl position using N-bromosuccinimide (NBS) under radical conditions .
  • Cross-Coupling : Suzuki-Miyaura coupling of brominated derivatives with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, 90°C) .
    • Example : tert-Butyl 4-(bromomethyl)benzylcarbamate (73% yield) serves as a versatile intermediate for further modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.